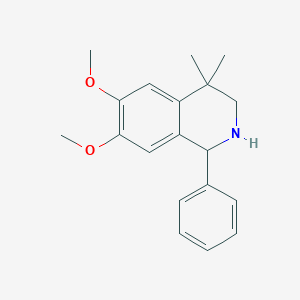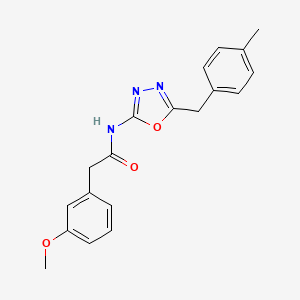
2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, an oxadiazole ring, and an acetamide group . Methoxyphenols are a group of compounds derived from phenol, with a methoxy group (–OCH3) and a hydroxy group (–OH) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is a notable feature. The methoxyphenyl and acetamide groups are likely attached to this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific information on this compound, it’s difficult to predict these properties .科学的研究の応用
Antimicrobial and Anticancer Properties
A study by Kaya et al. (2017) highlights the synthesis of hydrazide and oxadiazole derivatives, including compounds structurally similar to "2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide," which demonstrated significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Moreover, these compounds were evaluated for their antiproliferative activity against selected human tumor cell lines, with certain derivatives showing high inhibitory activity against A549 lung and MCF7 breast cancer cell lines, positioning them as promising chemotherapeutic agents (Kaya et al., 2017).
Antibacterial Activity
Eid E. Salama (2020) focused on synthesizing new 2-amino-1,3,4-oxadiazole derivatives with evaluations against Salmonella typhi. This study identified compounds with significant antibacterial activity, suggesting the potential of these derivatives, including those related to "2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide," in treating bacterial infections (Salama, 2020).
Antioxidant, Analgesic, and Anti-inflammatory Actions
M. Faheem (2018) explored the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the broad therapeutic potential of these derivatives, including antioxidant and anti-inflammatory effects, which could be relevant to compounds with similar structures (Faheem, 2018).
Enzyme Inhibition
Research by Bekircan et al. (2015) on novel heterocyclic compounds derived from similar starting compounds demonstrated potential for enzyme inhibition, particularly against lipase and α-glucosidase, indicating their possible application in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-8-14(9-7-13)12-18-21-22-19(25-18)20-17(23)11-15-4-3-5-16(10-15)24-2/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNAIMJNOKMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2781942.png)
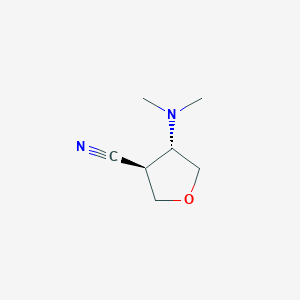
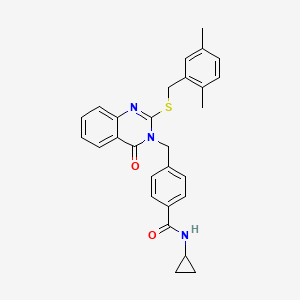
![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)
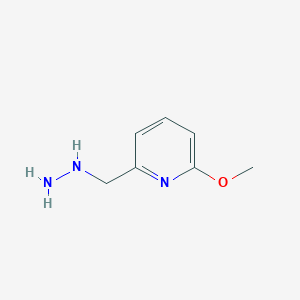
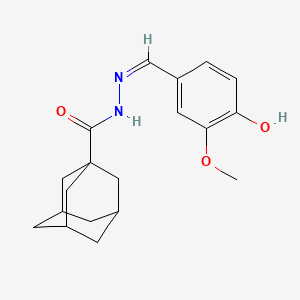
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)

![5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781955.png)
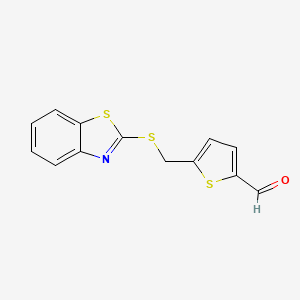
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)


